REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:11])=[O:10])=[CH:5][CH:4]=1.Br.[OH2:13]>CS(C)=O>[CH2:2]([C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:10])[CH:11]=[O:13])=[CH:5][CH:4]=1)[CH3:1]
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Name
|
|
Quantity
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4 mL
|
Type
|
reactant
|
Smiles
|
CCC1=CC=C(C=C1)C(=O)C
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Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
11 mL
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Type
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reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
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Details
|
After overnight stirring at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the reactor was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried by means of a vacuum pump
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)C(C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |